4-碘萘-1-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Iodonaphthalene-1-carbonitrile is a chemical compound used for experimental and research purposes . It is often used in laboratory settings .

Synthesis Analysis

A high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides as the key step . Naphthalene-1,8-dicarbonitrile has also been synthesized from 8-bromonaphthalene-1-carbonitrile via palladium-catalyzed cyanation of the aryl bromide .Molecular Structure Analysis

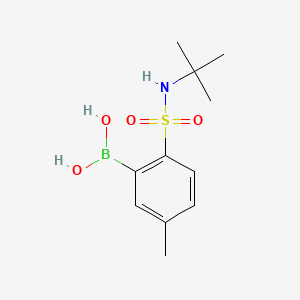

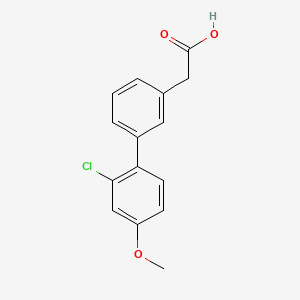

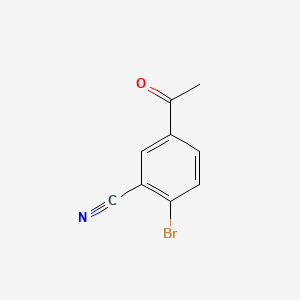

The molecular formula of 4-Iodonaphthalene-1-carbonitrile is C11H6IN . The molecular weight is 279.08 g/mol .Chemical Reactions Analysis

4-Iodonaphthalene-1-carbonitrile undergoes Pd catalyzed cross-coupling reaction (Stille reaction) with 2,4-dimethoxy-6-(trimethylstannyl)pyrimidine to afford 2,4-dimethoxy-6-(naphthalen-1-yl)pyrimidine .科学研究应用

光聚合和3D打印

已经研究了4-碘萘-1-碳腈衍生物在光聚合过程中的作用。这些化合物作为碘鎓盐的光敏剂,促进环氧化物和乙烯醚的阳离子光聚合,丙烯酸酯的自由基光聚合,以及硫醇-烯光聚合过程。这种多功能性对于开发新的光引发系统以用于3D打印至关重要,在低光强度紫外线和可见光LED下提供改进的聚合特性。这些进展对于通过光聚合为基础的添加制造中制造3D结构具有前景,展示了在桶光聚合过程中的高分辨率和速度(Hola等,2020)。

有机合成和偶联试剂

研究表明,4-碘萘-1-碳腈衍生物在有机合成中的实用性,特别是在yne-Allenones的碘苯环化反应中。这个过程导致4-碘萘-1-醇的形成,这些化合物可作为可靠的偶联试剂用于随后的化学转化。这些方法使得合成复杂的有机分子成为可能,包括在材料科学和制药化学中应用的萘酚及其衍生物(Li et al., 2018)。

新颖的合成途径

已经开发了一种金属自由的协议,用于利用4-碘萘-1-碳腈合成取代萘烯。这种方法允许在室温条件下形成1-碘萘衍生物,展示了一种有效的路径,用于创建萘酮衍生物,并突出了该化合物在促进新的合成途径中的作用(Barluenga et al., 2003)。

光物理学和光解离动力学

已经探索了与4-碘萘-1-碳腈密切相关的1-碘萘的光物理学和光解离动力学,以了解这类化合物的超快弛豫和解离通道。这些研究为了解不同条件下碘萘烯的电子结构和行为提供了见解,有助于扩展对芳香族化合物中光化学过程的更广泛认识(Montero et al., 2010)。

安全和危害

The safety data sheet for a similar compound, 1-Iodonaphthalene, indicates that it is flammable and suspected of causing cancer . It is also very toxic to aquatic life with long-lasting effects . It is recommended to avoid contact with skin and eyes, avoid breathing mist/vapors/spray, and not to ingest . If swallowed, immediate medical assistance is advised .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Iodonaphthalene-1-carbonitrile involves the introduction of an iodine group onto the naphthalene ring, followed by the addition of a cyano group onto the carbon adjacent to the iodine.", "Starting Materials": [ "Naphthalene", "Iodine", "Copper(I) iodide", "Sodium cyanide", "Dimethyl sulfoxide (DMSO)", "Acetone" ], "Reaction": [ "Step 1: Naphthalene is reacted with iodine and copper(I) iodide in DMSO to form 4-iodonaphthalene.", "Step 2: 4-iodonaphthalene is then reacted with sodium cyanide in acetone to form 4-iodonaphthalene-1-carbonitrile." ] } | |

| 140456-96-8 | |

分子式 |

C11H6IN |

分子量 |

279.08 g/mol |

IUPAC 名称 |

4-iodonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H6IN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H |

InChI 键 |

RMUURFZKCLOPQH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C#N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)C#N |

同义词 |

4-Iodonaphthalene-1-carbonitrile |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Oxa-1-azaspiro[4.4]nonane](/img/structure/B595737.png)